Regioselective Cyclopropane Bond Cleavage in Photochemical Transformations
Under 254 nm irradiation in benzene or acetonitrile, 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one exhibits a strong preference for cleavage of the more highly substituted cyclopropane bond, which possesses better orbital overlap with the adjacent carbonyl π-system, as demonstrated by the product ratio of ketene-derived esters (3) and (4) [1]. This intrinsic regioselectivity differentiates it from less substituted or non-phenyl analogs where alternative cleavage pathways may dominate.
| Evidence Dimension | Ratio of photoproducts (ester 3 : ester 4) |
|---|---|
| Target Compound Data | Ratio not numerically specified in abstract, but preference for cleavage of the more substituted, better-overlapping bond is explicitly concluded. |
| Comparator Or Baseline | Unsubstituted 3-oxabicyclo[3.1.0]hexan-2-one (inferred class baseline; no quantitative ratio available in open literature). |
| Quantified Difference | Preferential cleavage of the more substituted cyclopropane bond. |
| Conditions | Irradiation at 254 nm in benzene or acetonitrile, in the presence or absence of methanol. |
Why This Matters
Understanding this regioselectivity is critical for predicting and controlling the photochemical behavior of this scaffold in synthetic applications where light-induced reactions are employed.
- [1] van Noort, P. C. M.; Cerfontain, H. Arylcyclopropane photochemistry. Part 3. The photochemistry of 1-phenyl-4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one. J. Chem. Soc., Perkin Trans. 2, 1979, 249–254. View Source
